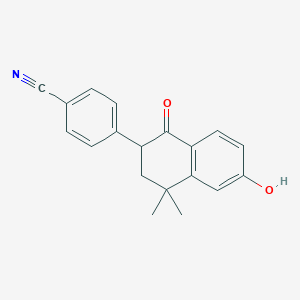![molecular formula C13H16ClN3S B11840323 2'-Chloro-4'-(pyrrolidin-1-YL)-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11840323.png)
2'-Chloro-4'-(pyrrolidin-1-YL)-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Chloro-4’-(pyrrolidin-1-YL)-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidine] is a complex organic compound that features a unique spiro structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its structural novelty.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-4’-(pyrrolidin-1-YL)-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidine] typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable thieno[2,3-D]pyrimidine derivative with a cyclobutane moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents .
化学反应分析
Types of Reactions
2’-Chloro-4’-(pyrrolidin-1-YL)-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidine] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloro group, which can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Pyrrolidine in the presence of a base like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution reactions could introduce various functional groups depending on the nucleophile used .
科学研究应用
2’-Chloro-4’-(pyrrolidin-1-YL)-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidine] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the development of new materials with unique properties.
作用机制
The mechanism of action of 2’-Chloro-4’-(pyrrolidin-1-YL)-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidine] involves its interaction with specific molecular targets. The pyrrolidinyl group can interact with various enzymes or receptors, potentially inhibiting their activity. The spiro structure may also play a role in its binding affinity and specificity .
相似化合物的比较
Similar Compounds
- 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine
- Pyrrolidine derivatives
- Thieno[2,3-D]pyrimidine derivatives
Uniqueness
What sets 2’-Chloro-4’-(pyrrolidin-1-YL)-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidine] apart is its spiro structure, which imparts unique steric and electronic properties. This can result in different biological activities and chemical reactivity compared to other similar compounds .
属性
分子式 |
C13H16ClN3S |
|---|---|
分子量 |
281.80 g/mol |
IUPAC 名称 |
2-chloro-4-pyrrolidin-1-ylspiro[5H-thieno[2,3-d]pyrimidine-6,1'-cyclobutane] |
InChI |
InChI=1S/C13H16ClN3S/c14-12-15-10(17-6-1-2-7-17)9-8-13(4-3-5-13)18-11(9)16-12/h1-8H2 |
InChI 键 |
XBIKIYQHQLQYQS-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=C3CC4(CCC4)SC3=NC(=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-C]pyridine]-1-carboxylate](/img/structure/B11840243.png)

![Aziridine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B11840250.png)

![3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine](/img/structure/B11840261.png)

![Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B11840272.png)
![Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11840276.png)



![9,9-Dibutyl-3-methyl-9H-indeno[2,1-c]pyridine](/img/structure/B11840291.png)


